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Compound of Interest

Compound Name: JH-Xii-03-02

Cat. No.: B12381554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer
These application notes are intended for research purposes only. The information provided is

based on currently available data and is intended to serve as a guide. No definitive in vivo

studies detailing the dosage of JH-Xii-03-02 in mice have been publicly released. The following

recommendations are extrapolated from in vitro studies of JH-Xii-03-02 and in vivo studies of

structurally similar LRRK2 PROTAC degraders. Researchers must conduct their own dose-

response studies to determine the optimal, effective, and non-toxic dosage for their specific

experimental models and conditions.

Introduction
JH-Xii-03-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to

induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] As a bifunctional

molecule, it simultaneously binds to LRRK2 and an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent proteasomal degradation of the LRRK2 protein. This dual-action

mechanism, which eliminates both the kinase and scaffolding functions of LRRK2, makes JH-
Xii-03-02 a valuable tool for investigating the physiological and pathological roles of LRRK2,

particularly in the context of Parkinson's disease research.[1]
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JH-Xii-03-02 functions by hijacking the cell's natural protein disposal system to selectively

eliminate LRRK2. The molecule forms a ternary complex with LRRK2 and the Cereblon

(CRBN) E3 ubiquitin ligase, which facilitates the transfer of ubiquitin molecules to LRRK2. The

poly-ubiquitinated LRRK2 is then recognized and degraded by the 26S proteasome.
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Figure 1: Mechanism of action of JH-Xii-03-02.

In Vitro Activity
JH-Xii-03-02 has demonstrated high potency and selectivity for LRRK2 in various in vitro

assays. A summary of its key in vitro characteristics is provided in the table below.
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Parameter Value Cell Line/Assay Reference

IC50 (wt LRRK2) 1 nM Biochemical Assay [5]

IC50 (G2019S

LRRK2)
1 nM Biochemical Assay [5]

LRRK2 Degradation Potent at 1 µM (48h)
LRRK2 wt and R144C

MEF cells
[5]

Inhibition of pS935

and Rab10
Significant

LRRK2 wt and R144C

MEF cells
[5]

Recommended Dosage for Mice (Extrapolated)
As no direct in vivo dosage data for JH-Xii-03-02 is currently available, the following

recommendations are based on pharmacokinetic studies of a similar LRRK2 PROTAC

degrader, XL01126.[6][7][8] These values should be used as a starting point for dose-range

finding studies.

Administration
Route

Suggested Starting
Dose

Vehicle
Reference (for
similar compound
XL01126)

Intravenous (IV) 5 mg/kg

10% HP-β-CD in 50

mM citrate buffer (pH

3.0)

[6][7][8]

Intraperitoneal (IP) 30 mg/kg

10% HP-β-CD in 50

mM citrate buffer (pH

3.0)

[6][7][8]

Oral Gavage (PO) 30 mg/kg

10% HP-β-CD in 50

mM citrate buffer (pH

3.0)

[6][7][8]

Experimental Protocols
Preparation of Dosing Solution
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Weighing: Accurately weigh the required amount of JH-Xii-03-02 powder in a sterile

microcentrifuge tube.

Solubilization: Based on the formulation for the similar compound XL01126, a suitable

vehicle is 10% HP-β-CD in 50 mM citrate buffer (pH 3.0).[6][7][8] Prepare the vehicle and

add it to the JH-Xii-03-02 powder.

Vortexing and Sonication: Vortex the solution vigorously and sonicate in a water bath until

the compound is completely dissolved. Visually inspect the solution to ensure there are no

visible particles.

Sterile Filtration: If administering intravenously, sterile filter the final solution through a 0.22

µm syringe filter into a sterile tube.

Administration to Mice
The following protocols are standard procedures for the respective administration routes in

mice.

Intravenous (IV) Injection Intraperitoneal (IP) Injection Oral Gavage (PO)

1. Restrain mouse

2. Warm tail to dilate vein

3. Inject into lateral tail vein

1. Restrain mouse

2. Tilt mouse head down

3. Inject into lower right abdominal quadrant

1. Restrain mouse

2. Measure gavage needle length

3. Insert needle into esophagus

4. Slowly administer solution
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Figure 2: Standard administration workflows for mice.

Pharmacokinetic Analysis (Example Workflow)
To determine the pharmacokinetic profile of JH-Xii-03-02 in mice, a study similar to that

conducted for XL01126 can be performed.[6][7][8]

Administer JH-Xii-03-02
(IV, IP, or PO)

Collect blood and tissues
at multiple time points

Process samples
(e.g., plasma separation, tissue homogenization)

LC-MS/MS analysis
to quantify JH-Xii-03-02

Calculate PK parameters
(Cmax, Tmax, AUC, half-life)

Click to download full resolution via product page

Figure 3: Workflow for pharmacokinetic analysis.

Monitoring for Efficacy and Toxicity
Efficacy: The primary measure of efficacy for JH-Xii-03-02 is the reduction of LRRK2 protein

levels in target tissues (e.g., brain, peripheral blood mononuclear cells). This can be

assessed by Western blotting or targeted mass spectrometry. Downstream pathway

modulation, such as the dephosphorylation of Rab10, can also serve as a biomarker of

target engagement.

Toxicity: Monitor mice for any signs of toxicity, including weight loss, changes in behavior, or

signs of distress. Standard toxicology assessments, such as complete blood counts and

serum chemistry, can be performed at the end of the study.

Conclusion
JH-Xii-03-02 is a promising research tool for studying the roles of LRRK2. While direct in vivo

dosage recommendations for mice are not yet available, the information provided here, based

on its in vitro profile and data from similar compounds, offers a solid foundation for initiating in

vivo studies. It is imperative that researchers conduct careful dose-escalation studies to

establish a safe and effective dosage for their specific experimental needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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